molecular formula C19H22N2O2S B2752389 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide CAS No. 1396805-33-6

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide

Cat. No.: B2752389
CAS No.: 1396805-33-6
M. Wt: 342.46
InChI Key: NSVYIDOKOFNMRG-UHFFFAOYSA-N
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Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide is a synthetic compound with a complex structure that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical properties, making it a valuable asset in the realms of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide typically involves multi-step reactions. One common method includes the alkylation of benzylamine with propargyl bromide, followed by the introduction of a sulfonamide group through a reaction with phenylmethanesulfonyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide
  • N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide
  • N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dichlorobenzamide

Uniqueness

Compared to similar compounds, N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-21(16-18-10-4-2-5-11-18)15-9-8-14-20-24(22,23)17-19-12-6-3-7-13-19/h2-7,10-13,20H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVYIDOKOFNMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNS(=O)(=O)CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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